molecular formula C10H16N4O4 B8640380 2-Methylpropyl 1-(2-ethoxy-2-oxoethyl)-1H-tetrazole-5-carboxylate CAS No. 98150-89-1

2-Methylpropyl 1-(2-ethoxy-2-oxoethyl)-1H-tetrazole-5-carboxylate

Cat. No. B8640380
CAS RN: 98150-89-1
M. Wt: 256.26 g/mol
InChI Key: ILBCVZBAUSLKHK-UHFFFAOYSA-N
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Patent
US04539422

Procedure details

The crude 5-(isobutoxycarbonyl)-1H-tetrazole-1-acetic acid, ethyl ester prepared above was treated with 37.5 ml. (0.45 moles) of concentrated hydrochloric acid and 37.5 ml. of water in a 250 ml. 3-neck round bottom flask. The reaction mixture was heated to reflux, and the alcohols liberated as by-products of the reaction were allowed to distill out and carbon dioxide was permitted to evolve. Water was added as required during the reaction to maintain the volume in the flask at approximately 110 ml. When the distillation of the alcohols had ended, the mixture was treated with approximately 1 ml. of nitric acid to decolorize the solution. The solution was then cooled to approximately 70° C. and treated with charcoal. The solution was stirred for approximately 20 minutes and filtered hot into a clean 250 ml. 3-neck round bottom flask, washing with a minimum of water. The volume of the solution was reduced to approximately 120 ml. by distillation in vacuo and the mixture cooled. The precipitated solid was collected by filtration to afford 46.48 grams (98.1% pure) of 1H-tetrazole-1-acetic acid (m.p. 128.5°-130° C.). The overall yield of the synthesis from ethyl chloroacetate was 80.6% in the first cycle. When the 1H-tetrazole-1-acetic acid mother liquor was used as the solvent for the hydrolysis reaction in subsequent batches, the average yield of product over 9 cycles was 93.1%, with an average assay of 98.5% purity. The mother liquor was discarded after 9 cycles due to the salt accumulation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([C:8]1[N:12]([CH2:13][C:14]([O:16]CC)=[O:15])[N:11]=[N:10][N:9]=1)=O)C(C)C.Cl>O>[N:12]1([CH2:13][C:14]([OH:16])=[O:15])[CH:8]=[N:9][N:10]=[N:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)OC(=O)C1=NN=NN1CC(=O)OCC
Step Two
Name
Quantity
0.45 mol
Type
reactant
Smiles
Cl
Step Three
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for approximately 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was treated with 37.5 ml
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
to distill out
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
as required during the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the volume in the flask at approximately 110 ml
DISTILLATION
Type
DISTILLATION
Details
When the distillation of the alcohols
ADDITION
Type
ADDITION
Details
the mixture was treated with approximately 1 ml
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered hot into a clean 250 ml
WASH
Type
WASH
Details
3-neck round bottom flask, washing with a minimum of water
DISTILLATION
Type
DISTILLATION
Details
by distillation in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1(N=NN=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 46.48 g
YIELD: PERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.